molecular formula C20H22N2O7 B2618683 Thalidomide-O-C6-COOH CAS No. 2169266-69-5

Thalidomide-O-C6-COOH

Cat. No.: B2618683
CAS No.: 2169266-69-5
M. Wt: 402.403
InChI Key: BATNDOUDCIVVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid, also known as Thalidomide-O-C6-COOH, is a component of the E3 ubiquitin ligase complex known as cereblon . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound interacts with its target, cereblon, by binding to it . This binding leads to the selective degradation of specific transcription factors, namely IKZF3 and IKZF1 . The degradation of these transcription factors is a key aspect of the compound’s mode of action .

Biochemical Pathways

The interaction of this compound with cereblon affects several biochemical pathways. It modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokines . This modulation can lead to immunosuppressive and anti-angiogenic activity .

Pharmacokinetics

It is known that thalidomide, a related compound, exhibits absorption rate-limited pharmacokinetics This suggests that this compound may have similar properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive and anti-angiogenic activity . By degrading specific transcription factors and modulating the release of inflammatory mediators, this compound can suppress immune responses and inhibit the formation of new blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the body fluids can affect the compound’s stability and activity Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-O-C6-COOH is synthesized by conjugating an E3 ligase ligand-linker with the Thalidomide-derived cereblon ligand . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the linker, followed by their conjugation under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process typically includes the preparation of intermediates, their purification, and final conjugation to produce the target compound.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C6-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

Properties

IUPAC Name

7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNDOUDCIVVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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